molecular formula C8H6BrClN2O3S B14784833 3-Bromo-6-chloro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

3-Bromo-6-chloro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B14784833
M. Wt: 325.57 g/mol
InChI Key: OEKPVQOOSSKWMJ-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazine-1,1-dioxides. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 3-Bromo-6-chloro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-bromo-6-chloro-5-methoxybenzene with sulfuryl chloride in the presence of a base to form the desired thiadiazine ring . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

3-Bromo-6-chloro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

3-Bromo-6-chloro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can be compared with other benzothiadiazine-1,1-dioxide derivatives, such as:

The presence of different substituents on the benzothiadiazine ring can significantly impact the compound’s properties, making this compound unique in its activity and applications .

Properties

Molecular Formula

C8H6BrClN2O3S

Molecular Weight

325.57 g/mol

IUPAC Name

3-bromo-6-chloro-5-methoxy-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C8H6BrClN2O3S/c1-15-7-4(10)2-3-5-6(7)11-8(9)12-16(5,13)14/h2-3H,1H3,(H,11,12)

InChI Key

OEKPVQOOSSKWMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1NC(=NS2(=O)=O)Br)Cl

Origin of Product

United States

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